Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid
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Overview
Description
Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid is a complex organic compound with a unique structure. It contains multiple tert-butyl groups and a hexazabicycloicosane core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection of amine groups with tert-butyl carbamate and the formation of the hexazabicycloicosane core. The reaction conditions typically require the use of strong bases and controlled temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of tert-butyl carbamate as a protecting group is common in industrial settings due to its stability and ease of removal .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The tert-butyl groups can be oxidized to form tert-butyl alcohol.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include tert-butyl alcohol, reduced alcohol derivatives, and substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The hexazabicycloicosane core can interact with biological macromolecules, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protecting group properties.
Hexazabicycloicosane derivatives: Compounds with similar core structures but different functional groups.
Properties
Molecular Formula |
C45H83N7O14 |
---|---|
Molecular Weight |
946.2 g/mol |
IUPAC Name |
tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H73N7O11.C5H10O3/c1-35(2,3)55-31(51)44-19-21-46(33(53)57-37(7,8)9)27-40(43-29(48)15-14-16-30(49)50)24-42-18-17-41-23-39(13,25-44)26-45(32(52)56-36(4,5)6)20-22-47(28-40)34(54)58-38(10,11)12;1-5(2,3)8-4(6)7/h41-42H,14-28H2,1-13H3,(H,43,48)(H,49,50);1-3H3,(H,6,7) |
InChI Key |
MLQOATOYGOJQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNCCNCC(CN(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(CN(CCN(C2)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CCCC(=O)O.CC(C)(C)OC(=O)O |
Origin of Product |
United States |
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